3-methoxy-N,N-dimethylBenzenesulfonamide
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Overview
Description
3-methoxy-N,N-dimethylBenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-dimethylBenzenesulfonamide typically involves the reaction of m-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
m-Methoxybenzenesulfonyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N,N-dimethylBenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-m-hydroxybenzenesulfonamide.
Reduction: Formation of N,N-Dimethyl-m-methoxybenzenamine.
Substitution: Formation of N,N-Dimethyl-m-halobenzenesulfonamide.
Scientific Research Applications
3-methoxy-N,N-dimethylBenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-dimethylBenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The binding typically involves coordination bonds and hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbenzenesulfonamide
- N,N-Dimethyl-m-hydroxybenzenesulfonamide
- N,N-Dimethyl-m-chlorobenzenesulfonamide
Uniqueness
3-methoxy-N,N-dimethylBenzenesulfonamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in selective enzyme inhibition or targeted chemical synthesis.
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-5-8(7-9)13-3/h4-7H,1-3H3 |
InChI Key |
BLXHSMNAGNIQEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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